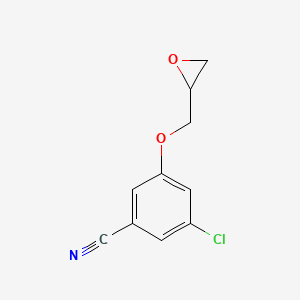

3-Chloro-5-(oxiran-2-ylmethoxy)benzonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Molecular Structure Analysis

The molecular structure of “3-Chloro-5-(oxiran-2-ylmethoxy)benzonitrile” can be analyzed using various spectroscopic techniques such as FTIR (functional group), ESI-MS (molecular weight), and NMR (chemical environment) spectroscopy .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” can be analyzed using various techniques. For instance, FTIR spectroscopy can be used to investigate the functional groups within the compound .Applications De Recherche Scientifique

Synthesis and Characterization

Regioselective Synthesis : 3-Chloro-5-(oxiran-2-ylmethoxy)benzonitrile has been utilized in the regioselective synthesis of 3-chloro-3-deoxy sugars, achieved by trans-diaxial cleavage of the oxiran ring in 2,3-anhydro sugars with dichlorobis(benzonitrile)palladium(II). This complex does not cause epoxide migration and may be employed in the presence of acid-sensitive functions (Afza, Malik, & Voelter, 1983).

Novel Phthalocyanines Synthesis : It has been used in the synthesis of metal phthalocyanines substituted with benzo[d][1,3] dioxol-5-ylmethoxy unit through oxy-bridges. These substitutions enhanced solubility in organic solvents, and the compounds were characterized by various spectral analyses (Ağırtaş, 2007).

Catalytic and Chemical Properties

Catalysis in Reduction of Dioxygen : Co(III) corroles containing this compound were studied as efficient catalysts for the reduction of dioxygen in heterogeneous and homogeneous systems. Their catalytic activity and redox properties in nonaqueous media were examined, showing potential for various industrial applications (Kadish et al., 2008).

Corrosion Inhibition : The compound has been investigated for its application in corrosion inhibition of carbon steel in acidic mediums. Its derivatives showed significant potential as inhibitors, highlighting its usefulness in industrial settings (Dagdag et al., 2019).

Molecular and Structural Studies

Molecular Packing Properties : Benzonitrile oxides, including this compound, have been studied for their molecular packing properties. The crystal structures of various derivatives were determined, providing insights into their intermolecular interactions and potential applications in material science (Ojala et al., 2017).

Cl···π Interactions : Studies on the effect of Cl···π interactions on the conformations of derivatives of this compound have been conducted. These studies offer valuable information for the design and synthesis of new materials and pharmaceuticals (Hori, Inoue, & Yuge, 2011).

Orientations Futures

Propriétés

IUPAC Name |

3-chloro-5-(oxiran-2-ylmethoxy)benzonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClNO2/c11-8-1-7(4-12)2-9(3-8)13-5-10-6-14-10/h1-3,10H,5-6H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPNBZSPXVLLBOZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(O1)COC2=CC(=CC(=C2)C#N)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.63 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-chlorobenzyl)-2-(5-oxo-3,5,6,7,8,9-hexahydro-2H-thiazolo[2,3-b]quinazolin-3-yl)acetamide](/img/structure/B2857098.png)

![N-(4-acetylphenyl)-2-[(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide](/img/structure/B2857103.png)

![3-(trifluoromethyl)-N-(2-{4-[3-(trifluoromethyl)benzoyl]piperazin-1-yl}ethyl)benzamide hydrochloride](/img/structure/B2857107.png)

![5-(4-butoxyphenyl)-1-(4-methylphenyl)-3-[(4-methylphenyl)amino]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B2857108.png)

![3-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-3-(4-methoxyphenyl)piperidine-2,6-dione](/img/structure/B2857110.png)

![3-(4-Fluoro-3-methoxyphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2857111.png)

![benzo[b]thiophen-2-yl(4-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinolin-2(1H)-yl)methanone](/img/structure/B2857114.png)